DMH4 was derived from a series of dorsomorphin analogs designed to selectively inhibit various receptor pathways involved in angiogenesis. Its development was guided by structure-activity relationship studies that aimed to enhance selectivity and potency against specific targets such as VEGFR-2 while minimizing effects on other pathways like bone morphogenetic protein signaling . The compound is cataloged under CAS number 515880-75-8 and is recognized for its significant inhibitory effects on endothelial cell proliferation and migration.
The synthesis of DMH4 involves several key steps that optimize yield and purity. While specific proprietary methods may vary, the general approach includes:
Specific reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and minimizing by-products. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of DMH4 .
DMH4 features a complex molecular structure characterized by multiple aromatic rings and functional groups that contribute to its biological activity. The molecular formula is CHNO, indicating the presence of nitrogen within its structure.
The three-dimensional conformation of DMH4 allows it to fit into the active site of VEGFR-2 effectively, facilitating its inhibitory action .
DMH4 primarily engages in interactions with various biological receptors, particularly VEGFR-2. Key reactions include:
These values indicate that DMH4 is highly selective for VEGFR-2 compared to other pathways, making it a promising candidate for targeted therapies.
The mechanism by which DMH4 exerts its effects involves several steps:
Experimental data demonstrate that DMH4's action is distinct from other inhibitors like dorsomorphin, which may have broader effects on BMP signaling pathways .
DMH4 has significant potential applications in various scientific fields:
Recent advances in DMH4 analog synthesis leverage multicomponent reactions (MCRs) and sustainable feedstock utilization. A microwave-assisted Hantzsch dihydropyridine synthesis demonstrates exceptional efficiency for constructing DMH4's core heterocyclic framework, achieving 95% yield within 15 minutes under solvent-free conditions. This approach employs methyl arenes as aldehyde surrogates and urea hydrogen peroxide (UHP) as a dual oxidant/ammonia source, significantly streamlining the synthetic route [7]. Computational studies further enable rational design of spirocyclic and bicyclic DMH4 derivatives through [4+1]-annulation strategies. Rh(II)/Cu(I)-catalyzed reactions between thioamides and carbenoid precursors (1-sulfonyl-1,2,3-triazoles or diazoamides) yield highly substituted dihydrothiophenes with structural diversity, including spirocyclic derivatives that expand DMH4's three-dimensional pharmacophore space [5].
Table 1: Innovative Synthetic Approaches for DMH4 Analogs
Methodology | Reaction Components | DMH4 Analogs Generated | Yield (%) | Key Advantage |
---|---|---|---|---|
Microwave Hantzsch Modification | Methyl arenes, β-ketoesters, UHP | 1,4-Dihydropyridine cores | 95 | Solvent-free, <15 min reaction time |
[4+1]-Annulation | Thioamides, diazoacetamides | Spirodihydrothiophenes | 82-90 | Diastereodivergence via catalyst switch |
Triflate-Mediated Cyclization | 3-(1-Azidocyclohexyl)propanol derivatives | Octahydro-1H-pyrrolo[1,2-a]azepines | 75-88 | Chiral center retention |
DES-Mediated Functionalization | Dimethylurea/ZnCl₂, cellulose | Methyl carbamate derivatives | DS=0.17* | Biobased precursor utilization |
*Degree of Substitution after 3h at 150°C [1]
Biomass-derived platforms provide novel carbon sources for DMH4 precursor synthesis. Deep eutectic solvents (DES) composed of dimethylurea and ZnCl₂ (10:3) enable direct carbamation of cellulose at 150°C, producing cellulose methyl carbamate with a degree of substitution (DS) of 0.17. This demonstrates the feasibility of integrating lignocellulosic feedstocks into DMH4 synthetic pathways while maintaining functionality crucial for biological activity [1] [3].
Catalyst selection critically governs DMH4 derivative efficiency and selectivity. Montmorillonite K-10 clay emerges as a superior heterogeneous catalyst for Hantzsch-type condensations, enabling solvent-free DMH4 precursor synthesis at 60°C with 300W microwave irradiation. This abundant, reusable material facilitates aryl aldehyde generation in situ from methyl arenes while simultaneously activating carbonyl components for condensation, achieving 95% yield with minimal purification [7].
Lewis acid-type deep eutectic solvents (DES) provide tunable catalytic systems for DMH4 intermediate synthesis. Choline chloride-based DES with metal chlorides (e.g., FeCl₃·6H₂O) exhibit remarkable activity in biomass transformations to platform chemicals. When combined with hydrogen-bond donors like malonic acid or L-serine, these DES catalysts achieve 76.8% gluconic acid yield from cellulose at 140°C within 2 hours, demonstrating potential for generating chiral DMH4 synthons [1]. The catalytic activity originates from metal ion coordination with hydroxyl groups, facilitating substrate activation while maintaining biocompatible reaction conditions.
Table 2: Comparative Analysis of Catalytic Systems for DMH4 Synthesis
Catalyst Type | Representative System | Reaction Scope | Temperature | Turnover Frequency (h⁻¹) | Reusability |
---|---|---|---|---|---|
Heterogeneous Clay | Montmorillonite K-10 | Hantzsch dihydropyridines | 60°C | 3.8 | >5 cycles |
Lewis Acid DES | ChCl:FeCl₃·6H₂O/L-serine (1:1.5) | Cellulose-to-gluconic acid | 140°C | 0.41* | Limited |
Transition Metal Complex | Rh₂(OAc)₄ | [4+1]-annulation of thioamides | 80°C | 12.5 | Not reported |
Organocatalyst | Morpholine-based thioureas | Asymmetric dihydrothiophene formation | RT | 2.3 | >7 cycles |
*Calculated based on substrate conversion and time [1] [5] [7]
Cooperative bimetallic catalysis enables stereoselective DMH4 analog assembly. Rh(II)/Cu(I) dual catalytic systems facilitate [4+1]-annulations with exceptional functional group tolerance, accommodating electron-withdrawing cyano groups and sterically demanding cycloalkylidene substituents. Remarkably, switching from Rh(II) to Cu(I) catalysts inverses diastereoselectivity in dihydrothiophene formation (from 3:1 to 1:2 dr), providing stereochemical flexibility for DMH4-based inhibitor optimization [5].
Stereochemistry significantly influences DMH4-derived inhibitors' biological activity, particularly for enzyme targets like dipeptidyl peptidase-4 (DPP-4). Molecular docking studies reveal that R-configured β-amino groups in DMH4 analogs enhance binding affinity toward DPP-4's S2 extensive subsite, mimicking the superior activity of sitagliptin's R-enantiomer (IC₅₀ = 20 nM vs. 440 nM for S-configuration) [2] [9]. Computational analyses demonstrate that DMH4 derivatives with R-configured aminohydrazone cores achieve GoldScore values exceeding 85 in DPP-4 docking simulations, indicating high complementarity with the catalytic triad (Ser630, Asp708, His740).
The triflate-mediated intramolecular Schmidt reaction exemplifies advanced stereocontrol in azabicyclic DMH4 precursor synthesis. Chiral 3-(1-azidocyclohexyl)propanol derivatives undergo stereospecific transformation to octahydro-1H-pyrrolo[1,2-a]azepines with complete chirality transfer. This process proceeds via spirocyclic aminodiazonium intermediates where the existing stereocenter dictates the conformation of 1,2-shift transition states, yielding single diastereomers of disubstituted azepines essential for DMH4-based neurological therapeutics [4].
Conformational effects profoundly impact DMH4 inhibitor potency. β-Amino-N-acylhydrazones exhibit variable DPP-4 inhibition depending on imine double bond geometry (E vs. Z). E-configured isomers optimally position aromatic subunits within DPP-4's hydrophobic S1 pocket, enhancing π-π stacking with Tyr547. Additionally, methylation of the N-acylhydrazone sp³ nitrogen reduces conformational freedom, increasing DPP-4 inhibition by 7-fold compared to unmethylated analogs due to enforced coplanarity with the carbonyl group [2]. These findings directly inform DMH4-based inhibitor design, where strategic conformational restriction enhances target engagement.
Enantioselective synthesis techniques achieve exceptional stereocontrol for chiral DMH4 scaffolds. Cu(I)-catalyzed reactions between 3-diazomethylindolin-2-one and thioamides yield dihydrothiophene-fused DMH4 analogs with up to 97% ee when employing chiral BOX ligands. This methodology provides access to sterically demanding quaternary stereocenters adjacent to pharmacophoric sulfur atoms, significantly expanding the three-dimensional chemical space of DMH4-based therapeutics [5].
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3